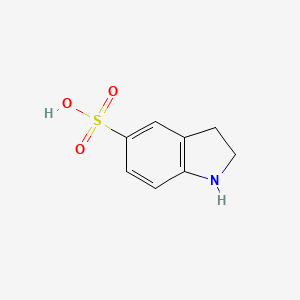

2,3-dihydro-1H-indole-5-sulfonic acid

Übersicht

Beschreibung

2,3-Dihydro-1H-indole-5-sulfonic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. The final product is typically obtained in high purity through multiple purification steps, including recrystallization and chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfonic acid moiety and dihydroindole core enable oxidation under controlled conditions. Key pathways include:

Example : Oxidation with H₂O₂ converts the dihydroindole to a 2,3-dioxoindoline structure while retaining the sulfonic acid group, as observed in studies of related compounds .

Nucleophilic Substitution

The sulfonic acid group serves as a leaving group, enabling substitution with nucleophiles:

Key Finding : Substitution reactions are pH-dependent, with optimal yields achieved under basic conditions (pH 9–11) .

Multicomponent Reactions (MCRs)

The indole core participates in MCRs, forming complex heterocycles:

Example : A Yonemitsu reaction with aldehydes and malonates yields 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles .

Functionalization via Hydrazone Formation

The ketone group (if present in oxidized derivatives) reacts with hydrazines:

Note : Hydrazones exhibit stereochemical stability due to intramolecular hydrogen bonding .

Reductive Transformations

While the dihydroindole structure limits further reduction, derivatives undergo reductive modifications:

Acid-Catalyzed Cyclization

Brønsted acids facilitate transannular reactions in derivatives:

| Acid Catalyst | Electrophile | Products | Mechanism | References |

|---|---|---|---|---|

| Diphenylphosphoric acid | N-Bromosuccinimide (NBS) | Halogenated pyrroloisoquinolinones | Amidohalogenation followed by elimination. |

Example : Treatment with NBS and diphenylphosphoric acid generates brominated tricyclic derivatives via transannular C–N bond formation .

Wissenschaftliche Forschungsanwendungen

The applications of 2,3-dihydro-1H-indole-5-sulfonic acid are varied, with a focus on its use in medicinal chemistry and as an intermediate in the synthesis of various compounds. The search results highlight its potential in treating psychiatric and neurological disorders, as well as its role in developing inhibitors for protein tyrosine phosphatases.

Pharmaceutical Applications

2,3-dihydroindole compounds have an affinity for dopamine D4 and 5-HT2A receptors, making them useful in treating psychiatric and neurological disorders, particularly psychoses . Antagonists of the dopamine D4 receptor may not cause extrapyramidal side effects because these receptors are primarily located in areas of the brain other than the striatum .

These compounds can be used to treat:

- Positive, negative, and cognitive symptoms of schizophrenia

- Other psychoses

- Anxiety disorders, such as generalized anxiety disorder, panic disorder, and obsessive-compulsive disorder

- Depression

- Aggression

- Cognitive disorders

- Side effects induced by conventional antipsychotic agents

- Migraine

- Attention deficit hyperactivity disorder

- Improvement of sleep

These compounds can be administered as a pharmaceutical composition comprising a therapeutically effective amount of the compound along with pharmaceutically acceptable carriers or diluents .

Use as an Intermediate

This compound can serve as an intermediate in synthesizing various compounds with biological activity. For example, it is used in the radiosynthesis of [11C]SU11274, a compound used for in vivo imaging of mesenchymal-epithelial transition (MET) receptors using positron emission tomography (PET) .

Protein Tyrosine Phosphatase (PTP) Inhibitors

Isatin scaffold libraries that incorporate 2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonate have been evaluated for inhibiting Shp2 and Shp1 PTP activities . Several compounds have been identified that selectively inhibit Shp2 over Shp1 and PTP1B with low to sub-micromolar activity . Carboxylic acid, sulfonamides, and carboxylamides at the 5-position of the oxindole moiety, and nitro or carboxylic acid functional groups at the ortho-, meta-, or para-positions of the phenylhydrazone moiety, result in the best Shp2 PTP inhibitory activity . Compounds from the sulfonamide library displayed better solubility under the assay conditions .

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

Indole-5-carboxylic acid: Another indole derivative with a carboxylic acid group instead of a sulfonic acid group.

Indole-2-carboxylic acid: Similar to indole-5-carboxylic acid but with the carboxylic acid group at a different position.

Uniqueness

2,3-Dihydro-1H-indole-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong acidic functionality and specific interactions with biological targets.

Biologische Aktivität

2,3-Dihydro-1H-indole-5-sulfonic acid (CAS number 98487-89-9) is an organic compound belonging to the indole class, characterized by its sulfonic acid functional group. This compound has gained attention in pharmacological research due to its diverse biological activities, including potential applications in cardiovascular health and neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉NO₃S

- Molecular Weight : 199.23 g/mol

- Structure : The compound features a fused pyrrolidine and benzene ring with a sulfonic acid group that enhances its reactivity and biological interactions.

This compound exhibits various biological effects primarily through its interaction with specific receptors and enzymes:

- Alpha Adrenergic Receptor Agonism : Research indicates that this compound selectively activates alpha adrenergic receptors, which play critical roles in vasoconstriction and neurotransmitter modulation.

- Antimicrobial and Anticancer Activities : The sulfonic acid group facilitates strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism contributes to the compound's antimicrobial and anticancer properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | Reference |

|---|---|---|

| Receptor Agonism | Selective agonist for alpha adrenergic receptors | |

| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens | |

| Anticancer | Potential for inhibiting cancer cell proliferation |

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various indole derivatives, including this compound. The results demonstrated that this compound showed considerable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Investigation of Anticancer Properties

In another study focusing on the anticancer potential of indole derivatives, this compound was tested against several cancer cell lines. The findings suggested that it could inhibit the growth of these cells through apoptosis induction mechanisms.

Applications in Drug Development

Given its biological activities, this compound serves as a valuable building block in medicinal chemistry:

- Pharmaceutical Development : It is being explored for developing drugs targeting cardiovascular diseases and neurodegenerative disorders.

- Synthetic Chemistry : The compound is utilized in synthesizing more complex indole derivatives with enhanced therapeutic properties.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-13(11,12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIWTNHDWUIISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620785 | |

| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98487-89-9 | |

| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.